Direct Evidence: 2,2-Dimethylchroman Scaffold Superior to Benzoxazine Isostere for Insulin Release Inhibition
In a direct head-to-head study, the 2,2-dimethylchroman scaffold demonstrated superior activity as an inhibitor of glucose-induced insulin release compared to its 2,2-dimethylbenzoxazine isostere [1]. This finding highlights the critical role of the oxygen atom in the chroman ring for this specific pharmacological activity.
| Evidence Dimension | Inhibition of glucose-induced insulin release |
|---|---|
| Target Compound Data | 2,2-dimethylchromans (class of compounds) are reported to be active as inhibitors |
| Comparator Or Baseline | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines (isosteres) |
| Quantified Difference | Benzoxazines were found to be 'less active' than their corresponding chromans [1]. |
| Conditions | Rat pancreatic islets |
Why This Matters
This directly informs the selection of 2,2-dimethylchroman as the core scaffold for developing KATP channel modulators targeting pancreatic β-cells, as the benzoxazine analog is demonstrably less effective.
- [1] Pirotte, B., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 10(3), 431-438. View Source
